molecular formula C14H26N2O3 B12246127 Tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B12246127
M. Wt: 270.37 g/mol
InChI Key: CXDAAGDUVNTMLS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and tert-butyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran (THF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation of the pyrrolidine ring can produce N-oxides .

Scientific Research Applications

Tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies investigating the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of both tert-butylcarbamoyl and tert-butyl ester groups, which provide distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and medicinal chemistry. In comparison, similar compounds may lack one of these functional groups, leading to different reactivity and applications .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)15-11(17)10-7-8-16(9-10)12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17)

InChI Key

CXDAAGDUVNTMLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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